molecular formula C15H12F3N3O3S B253900 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B253900
M. Wt: 371.3 g/mol
InChI Key: CQTNDICDSYXXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide involves the inhibition of enzymes involved in the biosynthesis of essential biomolecules in microorganisms. It has been shown to inhibit the activity of bacterial and fungal enzymes, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
Studies have shown that 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide exhibits low toxicity in animal models, making it a safe candidate for further development. It has also been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide in lab experiments is its low toxicity and high potency. However, one of the limitations is its limited solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the development of 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the exploration of its potential applications in agricultural and environmental fields, such as the development of new pesticides or herbicides. Additionally, further studies may be conducted to investigate its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide is a promising compound with potential applications in various fields. Its low toxicity and high potency make it a safe candidate for further development, and its antimicrobial, anti-inflammatory, and antioxidant activities make it a potential candidate for the development of new drugs. Further studies are needed to fully explore its potential applications and limitations.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide involves the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with thioamide and trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography.

Scientific Research Applications

2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.

properties

Product Name

2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C15H12F3N3O3S

Molecular Weight

371.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H12F3N3O3S/c1-6-12(22)19-9-5-8(3-4-10(9)24-6)11-7(2)25-14(20-11)21-13(23)15(16,17)18/h3-6H,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

CQTNDICDSYXXJC-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C(F)(F)F)C

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C(F)(F)F)C

Origin of Product

United States

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